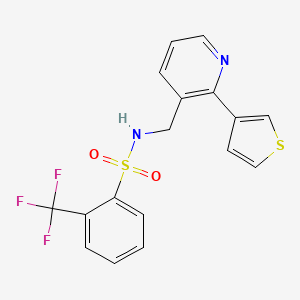
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13F3N2O2S2 and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial properties, cytotoxic effects, and receptor interactions.
Chemical Structure
The compound features a complex structure that includes:
- A pyridine ring substituted with a thiophene moiety.
- A trifluoromethyl group attached to a benzenesulfonamide backbone.
This structural configuration is crucial for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on thienopyrimidine-sulfonamide hybrids have shown varying degrees of antibacterial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Sulfadiazine | 29.67 | Antibacterial |
| Sulfamethoxazole | 27.67 | Antibacterial |
| Thienopyrimidine-Sulfadiazine Hybrid | 15.0 | Enhanced Antibacterial |
Note: MIC = Minimum Inhibitory Concentration .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of related sulfonamides have shown selective cytotoxicity against human cervical and colon adenocarcinoma cell lines.
Table 2: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | Thienopyrimidine-Sulfadiazine Hybrid |
| CaCo-2 (Colon Adenocarcinoma) | 12.5 | Thienopyrimidine-Sulfamethoxazole Hybrid |
Note: IC50 = Half-maximal Inhibitory Concentration .
Receptor Interactions
The compound's potential as a CCR6 receptor modulator has been investigated, suggesting it may play a role in immune response modulation and inflammatory diseases. CCR6 is implicated in the recruitment of immune cells to sites of inflammation, making it a target for therapeutic intervention.
Case Study: CCR6 Modulation
A study exploring the effects of various sulfonamide derivatives on CCR6 showed promising results in modulating receptor activity, indicating potential applications in treating conditions like multiple sclerosis and rheumatoid arthritis .
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-5-1-2-6-15(14)26(23,24)22-10-12-4-3-8-21-16(12)13-7-9-25-11-13/h1-9,11,22H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCOHJOGJHQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














